molecular formula C24H28FN3O4S B1672404 GSK894281 CAS No. 874958-63-1

GSK894281

Cat. No.: B1672404
CAS No.: 874958-63-1
M. Wt: 473.6 g/mol
InChI Key: OIWVNMRPHUCLHN-IYBDPMFKSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GSK-894281 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a complex molecular structure with the formula C24H28FN3O4S . Industrial production methods likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

GSK-894281 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GSK-894281 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study ghrelin receptor activation and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating gastrointestinal motility and its potential therapeutic applications in treating constipation.

    Medicine: Explored for its potential to assist in emptying the colon prior to medical procedures like colonoscopy or colon surgery.

    Industry: Utilized in the development of new therapeutic agents targeting ghrelin receptors.

Mechanism of Action

Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological responses, including increased gastrointestinal motility and defecation . The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades that regulate gastrointestinal function.

Comparison with Similar Compounds

GSK-894281 is unique in its high potency and ability to effectively enter the central nervous system. Similar compounds include other ghrelin receptor agonists such as:

    GSK-894280: Another ghrelin receptor agonist with similar properties but different molecular structure.

    GSK-894282: A related compound with variations in its chemical structure and potency.

These similar compounds share the common feature of targeting the ghrelin receptor but differ in their specific molecular structures and pharmacological profiles.

Biological Activity

GSK894281 is a synthetic small-molecule compound that acts as a potent agonist of the ghrelin receptor (GHSR-1a). It has garnered attention for its potential therapeutic applications, particularly in gastrointestinal motility disorders and appetite regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic properties, and implications for clinical use.

This compound operates primarily through its interaction with the ghrelin receptor, which is involved in various physiological processes including appetite stimulation and gastrointestinal motility. The compound has been shown to effectively cross the blood-brain barrier (BBB), allowing it to exert central nervous system effects that promote defecation and enhance food intake.

Pharmacokinetics

  • Oral Bioavailability : Approximately 74% to 75% following administration.
  • Half-life : Up to 5.5 hours.
  • Dose-Dependent Effects : A single oral dose of 10 mg/kg resulted in a fourfold increase in fecal output within 30 minutes, demonstrating rapid action and sustained effects over multiple days of administration .

Efficacy in Animal Models

  • Fecal Output : In studies involving rats, this compound significantly increased fecal output compared to controls. The increase was observed consistently over eight days of treatment, indicating a robust prokinetic effect without tolerance development .
  • Appetite Stimulation : Alongside promoting defecation, this compound also led to increased food consumption in treated rats, suggesting its dual role in enhancing gastrointestinal motility and appetite .
  • Body Weight Changes : Chronic administration resulted in a 25% increase in body weight among rats, which reverted after discontinuation of the treatment, mirroring ghrelin's known effects on body weight regulation .

Comparative Activity with Other Agonists

This compound has been compared with other ghrelin receptor agonists regarding potency and efficacy. It exhibits a high degree of specificity for the ghrelin receptor while being significantly less potent at the motilin receptor, highlighting its targeted action profile .

Potential Applications

The unique pharmacological profile of this compound positions it as a candidate for treating conditions related to gastrointestinal motility disorders, such as constipation. Its ability to induce rapid defecation could be beneficial in clinical settings requiring bowel preparation or relief from acute constipation .

Safety and Toxicity

While this compound shows promise, studies have indicated potential myocardial degeneration at higher doses over extended periods (28 days) in animal models. This raises concerns regarding cardiovascular safety that necessitate further investigation before clinical application .

Summary Table of Key Findings

ParameterResult
Oral Bioavailability~74% - 75%
Half-LifeUp to 5.5 hours
Fecal Output IncreaseFourfold increase at 10 mg/kg within 30 minutes
Body Weight Change+25% over eight days
Safety ConcernsPotential myocardial degeneration at high doses

Properties

CAS No.

874958-63-1

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+

InChI Key

OIWVNMRPHUCLHN-IYBDPMFKSA-N

SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Appearance

Solid powder

Key on ui other cas no.

874958-63-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK894281
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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